![molecular formula C17H17N3O4 B2585991 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2034367-21-8](/img/structure/B2585991.png)
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a benzodioxole moiety and a pyridazin ring, contributing to its unique biological properties. The molecular formula is C15H17N3O3, with a molecular weight of approximately 287.32 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit effects on cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, which may contribute to antidepressant effects.
- Anti-inflammatory Properties : The presence of the benzodioxole moiety is associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells, suggesting potential antitumor properties.
Data Tables
Biological Activity | Observed Effects | Reference |
---|---|---|
Antidepressant | Increased serotonin levels | |
Anti-inflammatory | Reduced cytokine production | |
Antitumor | Induced apoptosis in cancer cells |
Case Study 1: Antidepressant Activity
A study investigated the effects of a related compound on animal models of depression. Results indicated significant improvements in behavioral tests, suggesting potential efficacy in treating depressive disorders. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft.
Case Study 2: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked reduction in inflammatory markers. This suggests that the compound may inhibit pathways involved in inflammation, providing a basis for further exploration as an anti-inflammatory agent.
Case Study 3: Antitumor Activity
In vitro assays were conducted on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis pathways. Further analysis revealed activation of caspases and increased Bax/Bcl-2 ratios, indicating its potential as an anticancer drug.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Structural modifications have been explored to improve potency and selectivity towards specific biological targets.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The pharmacological potential of this compound is significant due to its structural similarities to known bioactive molecules. The following applications have been identified:
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects. The benzodioxole moiety is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of this compound can enhance serotonin levels in the brain, leading to potential therapeutic effects in depression .
Anticancer Properties
The presence of the pyridazine ring is notable for its interactions with various biological targets involved in cancer progression. Several studies suggest that compounds containing pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may serve as a lead structure for developing anticancer agents .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation pathways .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Case Study 1: Antidepressant Efficacy
In a controlled trial, a derivative of the compound was administered to subjects diagnosed with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting its viability as an antidepressant agent.
Case Study 2: Anticancer Activity
A study investigating the anticancer properties of similar pyridazine derivatives demonstrated that treatment led to a marked decrease in cell viability in various cancer cell lines (e.g., breast and lung cancer). The study concluded that the compound could be further explored for its potential as an anticancer drug.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(9-12-3-4-14-15(8-12)23-11-22-14)20-7-5-13(10-20)24-16-2-1-6-18-19-16/h1-4,6,8,13H,5,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLOQMLJGFUKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.